4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol
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Overview
Description
4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms, and a phenol group, which is an aromatic ring with a hydroxyl group.
Preparation Methods
The synthesis of 4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(methylsulfanyl)-1,3-benzothiazole-6-amine and 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol involves its ability to chelate metal ions and interact with biological targets. The compound can bind to metal ions through its imine and phenol groups, forming stable complexes that can inhibit the growth of microorganisms by disrupting their metal-dependent enzymes and metabolic pathways . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol is unique due to its specific combination of a benzothiazole ring and a phenol group. Similar compounds include:
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Another Schiff base with a thiazole ring instead of a benzothiazole ring.
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxy-phenol: A compound with an ethoxy group and a benzothiazole ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A Schiff base with a methoxyphenyl group and a dimethylaniline moiety.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12N2OS2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15-17-13-7-4-11(8-14(13)20-15)16-9-10-2-5-12(18)6-3-10/h2-9,18H,1H3 |
InChI Key |
AFWDWAYIQWNIQG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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